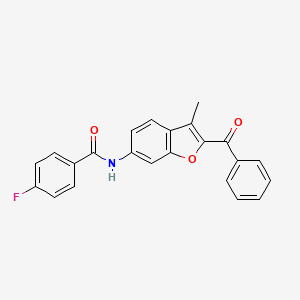

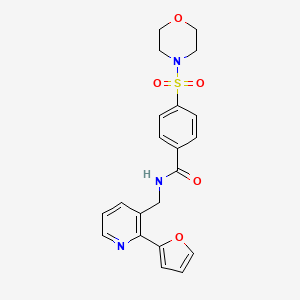

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide, also known as BMF-4f, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMF-4f is a small molecule that belongs to the class of benzofuran derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Microwave-Induced Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) explored the synthesis of fluorobenzamide derivatives using microwave and conventional methods. The study focused on creating compounds with a fluorine atom at the 4th position of the benzoyl group, demonstrating enhanced antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was crucial for the activity enhancement, highlighting the importance of fluorine in medicinal chemistry for antimicrobial drug design (Desai, Rajpara, & Joshi, 2013).

Iron-Catalyzed Fluorination for Organic Synthesis

Groendyke et al. (2016) described an iron-catalyzed method for the fluorination of C-H bonds in N-fluoro-2-methylbenzamides, showcasing a broad substrate scope and functional group tolerance. This process highlights the potential of using iron for efficient and eco-friendly fluorination in organic synthesis, potentially applicable in the synthesis of complex fluorinated molecules like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (Groendyke, AbuSalim, & Cook, 2016).

Bifunctional Reagents for Dearomatizing Fluoroaroylation

Yu et al. (2022) developed a reaction using aroyl fluorides as bifunctional reagents for the dearomatizing fluoroaroylation of benzofurans. This method enables the synthesis of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans, offering a route to diversely functionalized benzofuran derivatives, which could be relevant for the synthesis and functionalization of compounds similar to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (Yu, Meng, Daniliuc, & Studer, 2022).

Fluorine-18 Labeling for Imaging Studies

Tu et al. (2007) investigated the synthesis of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status in solid tumors using positron emission tomography (PET). This research demonstrates the utility of fluorinated benzamides in medical imaging, potentially guiding the development of diagnostic tools involving fluorinated compounds like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide for cancer diagnosis (Tu et al., 2007).

NHC-Catalyzed Nucleophilic Aroylation

Suzuki et al. (2008) explored the NHC-catalyzed nucleophilic aroylation of fluorobenzenes, replacing fluoro groups with aroyl groups derived from aromatic aldehydes. This method could be applicable in the synthesis of benzamide derivatives, offering a versatile approach to constructing complex molecules like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide, showcasing the role of catalysis in modern synthetic chemistry (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Propiedades

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRJSXRTKYRMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)

![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2460240.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2460246.png)

![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)